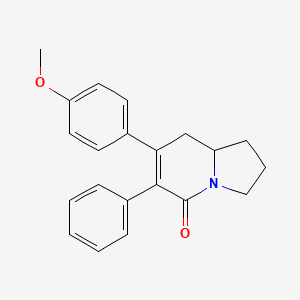

2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone is a complex organic compound that belongs to the indolizinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone typically involves multi-step organic reactions. Common starting materials include substituted phenyl compounds and indolizinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Indolizinone Derivatives: Compounds with similar core structures but different substituents.

Phenyl Substituted Compounds: Molecules with phenyl groups attached to various positions.

Uniqueness

2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing enantiomerically pure 2,3,8,8a-tetrahydroindolizinone derivatives?

- Methodological Answer : Enantiospecific synthesis can be achieved via chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, the use of (2R)-configured benzyloxy intermediates enables stereochemical control during ring closure, as demonstrated by the synthesis of (2R,8aR)- and (2R,8aS)-enantiomers using benzyloxy precursors . Key steps include:

- Stereoselective reduction of ketones with chiral catalysts.

- Diastereomer separation via column chromatography or crystallization.

- Validation of enantiopurity using chiral HPLC or polarimetry.

Q. How can structural elucidation of indolizinone derivatives be optimized using spectroscopic techniques?

- Methodological Answer : Combine 2D NMR (e.g., COSY, HMBC) and X-ray crystallography. For example, HMBC correlations between H-6 and C-5, along with COSY correlations of H-6/H2-7/H2-8/H2-9, confirm the hexahydroindolizinone core . X-ray analysis resolves stereochemical ambiguities in fused-ring systems .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) is a starting point. Enantiomers of the compound showed differential cytotoxicity in vitro, with IC50 values determined via dose-response curves . Pair these with computational docking to predict binding modes to targets like tubulin or kinases.

Advanced Research Questions

Q. What controls are essential for ensuring reproducibility in cytotoxicity studies?

- Methodological Answer : Include:

- Positive controls (e.g., doxorubicin for apoptosis).

- Vehicle controls (DMSO concentration matched to test samples).

- Enantiomer cross-contamination checks via chiral HPLC .

Q. How to design a kinetic resolution protocol for indolizinone intermediates?

Properties

Molecular Formula |

C21H21NO2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one |

InChI |

InChI=1S/C21H21NO2/c1-24-18-11-9-15(10-12-18)19-14-17-8-5-13-22(17)21(23)20(19)16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3 |

InChI Key |

KQFPTEUZYOCIGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)N3CCCC3C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.